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molecular formula C8H15F3N2 B2999064 [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanamine CAS No. 335653-61-7

[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanamine

Cat. No. B2999064
M. Wt: 196.217
InChI Key: BLNSEFCVKGFFBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06451804B1

Procedure details

4-Benzyloxyaminomethyl-1-(2,2,2-trifluoroethyl)piperidine was dissolved in ethanol (50 mL) and hydrogenated over 10% palladium on carbon (0.5 g) for 10 hours. The mixture was filtered through a pad of celite and washed with methanol. The filtrate was evaporated to give 1.17 g of 4-aminomethyl-1-(2,2,2-trifluoroethyl)piperidine as a semi-solid.
Name
4-Benzyloxyaminomethyl-1-(2,2,2-trifluoroethyl)piperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[NH:9][CH2:10][CH:11]1[CH2:16][CH2:15][N:14]([CH2:17][C:18]([F:21])([F:20])[F:19])[CH2:13][CH2:12]1)C1C=CC=CC=1>C(O)C.[Pd]>[NH2:9][CH2:10][CH:11]1[CH2:16][CH2:15][N:14]([CH2:17][C:18]([F:21])([F:19])[F:20])[CH2:13][CH2:12]1

Inputs

Step One
Name
4-Benzyloxyaminomethyl-1-(2,2,2-trifluoroethyl)piperidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)ONCC1CCN(CC1)CC(F)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of celite
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated

Outcomes

Product
Name
Type
product
Smiles
NCC1CCN(CC1)CC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.17 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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